Unmatched Role as the Penultimate Intermediate for the Sub‑Nanomolar CB2 Inverse Agonist SR144528 (CB2 Ki = 0.6 nM, CB1 Ki = 400 nM)
The target compound is the essential carboxylic acid building block that, upon N‑benzylation and amide coupling with (1S,2S,4R)‑1,3,3‑trimethylbicyclo[2.2.1]heptan‑2‑amine, yields SR144528 [1]. SR144528 exhibits a Ki of 0.6 nM at the human CB2 receptor and 400 nM at CB1, giving a CB2/CB1 selectivity ratio of approximately 667‑fold [2]. In contrast, the des‑methyl analog 5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 54006‑63‑2) is a precursor to CB1‑selective ligands such as rimonabant (SR141716, CB1 Ki ≈ 2 nM), and cannot access the CB2‑selective pharmacophore space [3]. This distinction is not achievable with any analog lacking the 3‑methyl‑4‑chloro substitution pattern.
| Evidence Dimension | Downstream drug target affinity and selectivity |
|---|---|
| Target Compound Data | Precursor to SR144528: CB2 Ki = 0.6 nM; CB1 Ki = 400 nM; selectivity ratio ~667 [2] |
| Comparator Or Baseline | 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 54006-63-2) is precursor to CB1‑directed ligands (e.g., rimonabant, CB1 Ki ≈ 2 nM) [3] |
| Quantified Difference | CB2 selectivity: 667‑fold (target pathway) vs. CB1‑selective (comparator pathway); a qualitative inversion of receptor preference |
| Conditions | Radioligand displacement assays using [³H]CP‑55940 at human CB2 and CB1 receptors expressed in CHO cells |
Why This Matters
Only procurement of CAS 113342‑32‑8 enables the synthesis of the reference CB2 inverse agonist SR144528, making it non‑substitutable for laboratories investigating CB2 receptor pharmacology.
- [1] ChEBI. CHEBI:146245 – SR 144528. European Bioinformatics Institute. View Source
- [2] Wikipedia contributors. SR-144,528. Wikipedia, The Free Encyclopedia. View Source
- [3] European Patent EP0885889A2. Process for the preparation of pyrazole-3-carboxylic acids. Sanofi-Synthélabo, 1998. View Source
